molecular formula C17H14O3 B2800580 6-Methoxy-4-methyl-3-phenylcoumarin CAS No. 115059-27-3

6-Methoxy-4-methyl-3-phenylcoumarin

Cat. No.: B2800580
CAS No.: 115059-27-3
M. Wt: 266.296
InChI Key: LRGFVGKVTITXOU-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-3-phenylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence properties. The addition of methoxy, methyl, and phenyl groups to the coumarin core enhances its chemical and biological properties, making this compound a compound of significant interest in scientific research.

Mechanism of Action

Preparation Methods

The synthesis of 6-Methoxy-4-methyl-3-phenylcoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methyl-7-hydroxycoumarin and phenylboronic acid.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated under reflux conditions, allowing the coupling reaction to occur, forming the desired this compound.

    Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and environmental considerations.

Chemical Reactions Analysis

6-Methoxy-4-methyl-3-phenylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring, using reagents like halogens or nitro groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

6-Methoxy-4-methyl-3-phenylcoumarin has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent probe in analytical chemistry for detecting metal ions and studying microenvironment polarity.

    Biology: The compound is employed in biological assays to label biomolecules and study cellular processes.

    Medicine: Research has shown its potential as an anti-cancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer progression.

    Industry: It is used in the development of fluorescent materials for various industrial applications, including sensors and imaging devices.

Comparison with Similar Compounds

6-Methoxy-4-methyl-3-phenylcoumarin can be compared with other similar compounds, such as:

    3-Phenylcoumarin: Lacks the methoxy and methyl groups, resulting in different chemical and biological properties.

    4-Methylcoumarin: Lacks the phenyl and methoxy groups, affecting its fluorescence and reactivity.

    7-Methoxycoumarin: Lacks the phenyl and methyl groups, altering its applications and effectiveness in certain assays.

The uniqueness of this compound lies in its combination of substituents, which enhance its fluorescence, reactivity, and biological activity, making it a valuable compound in various research fields.

Biological Activity

6-Methoxy-4-methyl-3-phenylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article provides an in-depth exploration of the biological activity of this specific coumarin derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C17H16O3\text{C}_{17}\text{H}_{16}\text{O}_3

This compound features a methoxy group at the 6-position, a methyl group at the 4-position, and a phenyl group at the 3-position of the coumarin ring. These substituents significantly influence its biological activity.

Antimicrobial Activity

Research indicates that coumarins exhibit notable antimicrobial properties. In particular, studies have shown that derivatives like this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated effectiveness against Bacillus subtilis and Staphylococcus aureus, as well as Escherichia coli and Salmonella typhi .

Enzyme Inhibition

One of the prominent biological activities attributed to this compound is its role as an inhibitor of monoamine oxidase (MAO). This enzyme is crucial in the metabolism of neurotransmitters. Studies have reported that certain derivatives exhibit high selectivity for MAO-B, with IC50 values in the low nanomolar range. For example, one study identified a derivative with an IC50 value of 0.80 nM against MAO-B . This inhibition can have implications for treating neurodegenerative disorders such as Parkinson's disease.

Antioxidant Activity

Coumarins are also recognized for their antioxidant properties. The presence of hydroxyl and methoxy groups enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is critical in preventing cellular damage associated with various diseases, including cancer .

Anti-inflammatory Effects

Recent findings suggest that coumarin derivatives can exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase pathways. This mechanism is particularly relevant in conditions characterized by chronic inflammation .

The biological activities of this compound are mediated through several mechanisms:

  • Enzyme Inhibition : By binding to active sites on enzymes such as MAO-B, this compound disrupts normal metabolic processes.
  • Cellular Signaling Modulation : It influences various signaling pathways involved in apoptosis and cell proliferation.
  • Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), reducing oxidative stress within cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of coumarin derivatives similar to this compound:

StudyFindings
Chovatiya et al. (2021)Identified promising antimicrobial activity against Gram-positive and Gram-negative bacteria .
Singh et al. (2024)Reported significant MAO-B inhibition with low IC50 values for several coumarin derivatives .
Matos et al. (2018)Conducted structure-activity relationship studies showing potent MAO-B inhibition linked to specific substituents on the phenyl ring .

Properties

IUPAC Name

6-methoxy-4-methyl-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-14-10-13(19-2)8-9-15(14)20-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGFVGKVTITXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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